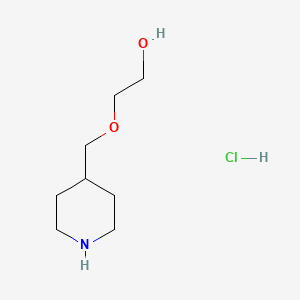

2-(Piperidin-4-ylmethoxy)-ethanolhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

The compound has been investigated for its potential role in modulating biological pathways . Research has suggested that it may interact with specific receptors or enzymes, influencing cellular processes. For instance, studies have indicated that derivatives of this compound can affect neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.

Medicine

In medicinal chemistry, 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride has been explored for its therapeutic effects in treating various diseases:

- Anticancer Activity: Preliminary studies have shown that this compound exhibits significant antiproliferative effects against certain cancer cell lines. For example, it was found to reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

- Neuroprotective Effects: The compound has also been examined for its neuroprotective properties. In vitro assays demonstrated that it could mitigate oxidative stress-induced neuronal cell death, suggesting potential benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer Activity | IC50 = 15 µM (MCF-7 cells) | |

| Neuroprotective Effects | Mitigated oxidative stress | |

| Enzyme Inhibition | Competitive inhibition (Ki = 0.5 µM) |

Case Studies

-

Anticancer Activity Study:

- A study was conducted to evaluate the anticancer properties of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride on MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth, supporting further investigation into its potential as an anticancer agent.

-

Neuroprotective Mechanism:

- Another research focused on the neuroprotective effects of the compound revealed that it could significantly reduce neuronal apoptosis induced by oxidative stress in cultured neurons, highlighting its potential application in treating neurodegenerative conditions.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .

Biochemical Pathways

It is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Pharmacokinetics

It is known that piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .

Result of Action

Compounds with piperidine moiety show a wide variety of biological activities .

Action Environment

It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with ethylene oxide in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Piperidinemethanol: A precursor in the synthesis of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride.

Piperidine: The parent compound of the piperidine ring.

N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride is unique due to its specific structure, which combines the piperidine ring with an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride is a synthetic compound featuring a piperidine ring, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride is characterized by the presence of a piperidine ring substituted with a methoxy group and an ethanol moiety. The molecular formula is C11H17ClN2O, with a molecular weight of approximately 232.72 g/mol.

The biological activity of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Gene Expression : The compound can modulate the expression of genes associated with inflammation and cancer progression.

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against certain bacterial strains, indicating strong antibacterial potential .

Anticancer Properties

Research indicates that piperidine-based compounds possess anticancer activity. A study highlighted that derivatives of piperidine inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds targeting receptor tyrosine kinases have been noted for their ability to reduce tumor growth in preclinical models .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride may exhibit anti-inflammatory effects. Piperidine derivatives have been explored for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease.

Research Findings and Case Studies

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride exhibit moderate oral bioavailability and rapid clearance rates. For example, one study reported an oral bioavailability of approximately 31.8% following administration in animal models . This information is critical for developing effective dosing regimens in clinical settings.

Eigenschaften

IUPAC Name |

2-(piperidin-4-ylmethoxy)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-5-6-11-7-8-1-3-9-4-2-8;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFMQUJUXMXQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.